molecular formula C12F10Zn B7802167 CID 101060624

CID 101060624

Cat. No.: B7802167
M. Wt: 399.5 g/mol
InChI Key: RKAUXNIMJYZJDE-UHFFFAOYSA-N
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Description

No evidence explicitly defines or describes the chemical properties, structure, or applications of "CID 101060624." The term "CID" appears in multiple contexts:

  • Community ID (CID): In , "CID" refers to a network topology identifier in a P2P model, unrelated to chemistry .
  • Chemotherapy-Induced Diarrhea (CID): uses "CID" as a medical acronym for a clinical condition .

Properties

InChI

InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAUXNIMJYZJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=1=C(C(=C([C](C1F)F)F)F)F.C=1=C(C(=C([C](C1F)F)F)F)F.[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 101060624 can be synthesized through the reaction of zinc chloride with pentafluorophenyl lithium in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenyl) zinc are not widely documented, the general approach involves the use of organozinc reagents in controlled environments to ensure high purity and yield. The process may involve multiple purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which bis(pentafluorophenyl) zinc exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc center acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The absence of data on CID 101060624 precludes a direct comparison. However, and provide general methodologies for analyzing compounds, which could hypothetically apply to this compound if structural or functional analogs were known:

Hypothetical Comparison Framework

Parameter This compound Compound A Compound B
Molecular Formula Not available (e.g., C₁₄H₁₈O₅) (e.g., C₁₅H₂₀O₆)
Therapeutic Use Not available Anticancer Anti-inflammatory
Bioactivity (IC₅₀) Not available 2.5 µM 10.8 µM
Spectral Data Not available [Ref: ESI-MS⁠] [Ref: NMR⁠]

Table 1: Example template for compound comparison (data unavailable for this compound).

Key Challenges

  • Structural Ambiguity: Without PubChem metadata (e.g., SMILES, InChIKey), structural analogs cannot be inferred .

Critical Analysis of Evidence Limitations

The evidence contains contradictions and irrelevancies:

Misleading Acronyms : The term "CID" is inconsistently defined (chemical identifier vs. network identifier vs. medical condition), causing confusion .

Lack of Chemical Data : and focus on cheminformatics workflows and analytical methods but lack compound-specific data .

Dominance of NLP Research : Over 50% of the evidence discusses machine learning models (Transformers, BERT), which are unrelated to chemical compounds .

Recommendations for Future Research

To address the query effectively, the following steps are necessary:

Access PubChem Directly : Retrieve this compound’s metadata (structure, properties, bioactivity) from PubChem.

Leverage Cheminformatics Tools : Use tools like RDKit or ChemAxon to compute descriptors and identify analogs.

Review Specialized Literature : Search journals like Journal of Cheminformatics or Medicinal Chemistry Research for studies on similar compounds .

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